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Application Notes and Protocols: Solid-Phase Synthesis of Interleukin-2 (60-70)

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Introduction

Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the proliferation and differentiation of T-cells, B-cells, and natural killer cells, making it a key regulator of the immune response. The peptide fragment corresponding to amino acids 60-70 of human IL-2 has the sequence Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala and is of significant interest to researchers for its potential immunomodulatory properties.[1] This document provides a detailed protocol for the chemical synthesis of Interleukin-2 (60-70) using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting.[2][3][4]

Quantitative Data Summary

The following tables summarize the materials, reagents, and expected outcomes for the solid-phase synthesis of Interleukin-2 (60-70) on a 0.1 mmol scale.

Table 1: Materials and Reagents



Item	Description	Quantity
Resin	Rink Amide MBHA Resin	~200 mg (0.5 mmol/g loading)
Amino Acids	Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH	3 equivalents per coupling
Coupling Reagent	HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)	3 equivalents per coupling
Base	DIPEA (N,N- Diisopropylethylamine)	6 equivalents per coupling
Fmoc Deprotection	20% Piperidine in DMF	5 mL per deprotection
Solvents	DMF (N,N- Dimethylformamide), DCM (Dichloromethane)	As needed for washing
Cleavage Cocktail	TFA/TIS/H ₂ O/DODT (92.5:2.5:2.5:2.5)	10 mL
Precipitation	Cold Diethyl Ether	~40 mL

Table 2: Synthesis Yield and Purity

Parameter	Value
Synthesis Scale	0.1 mmol
Theoretical Yield	137.4 mg
Expected Crude Yield	90-110 mg
Expected Final Yield (after purification)	35-55 mg (25-40%)
Purity (by RP-HPLC)	>95%



Experimental Protocols

- 1. Resin Preparation and Swelling
- Weigh 200 mg of Rink Amide MBHA resin (0.1 mmol) and place it into a solid-phase synthesis reaction vessel.
- Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF from the reaction vessel.
- 2. Fmoc Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid in the sequence, starting from the C-terminal (Alanine) to the N-terminal (Leucine).

- Step 1: Fmoc Deprotection
 - Add 5 mL of 20% piperidine in DMF to the resin.
 - Agitate the mixture for 3 minutes at room temperature.
 - Drain the solution.
 - Repeat the addition of 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL).
 - Perform a Kaiser test to confirm the presence of a free primary amine.
- Step 2: Amino Acid Coupling
 - In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in 3 mL of DMF.
 - Allow the activation to proceed for 2 minutes.



- Add the activated amino acid solution to the reaction vessel containing the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- \circ Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

Protected Amino Acids Used in Order of Coupling:

- Fmoc-Ala-OH
- Fmoc-Lys(Boc)-OH
- Fmoc-Lys(Boc)-OH
- Fmoc-Pro-OH
- Fmoc-Met-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Phe-OH
- Fmoc-Lys(Boc)-OH
- Fmoc-Phe-OH
- Fmoc-Thr(tBu)-OH
- Fmoc-Leu-OH
- 3. Cleavage and Deprotection
- After the final coupling step and subsequent Fmoc deprotection, wash the peptidyl-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

Methodological & Application



- Prepare the cleavage cocktail: 9.25 mL Trifluoroacetic acid (TFA), 0.25 mL Triisopropylsilane (TIS), 0.25 mL deionized water, and 0.25 mL 3,6-Dioxa-1,8-octanedithiol (DODT). Caution: Work in a well-ventilated fume hood as TFA is highly corrosive.
- Add 10 mL of the freshly prepared cleavage cocktail to the dried resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
- Wash the resin with an additional 1 mL of TFA and combine the filtrates.
- 4. Peptide Precipitation and Purification
- Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing 40 mL of cold diethyl ether.
- A white precipitate should form. Centrifuge the mixture at 3000 rpm for 10 minutes.
- Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.
 Centrifuge again.
- Repeat the washing step one more time.
- After the final wash, dry the crude peptide pellet under vacuum.
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)
 using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect the fractions corresponding to the major peak and confirm the molecular weight of the purified peptide using mass spectrometry.
- Lyophilize the pure fractions to obtain the final Interleukin-2 (60-70) peptide as a white fluffy powder.



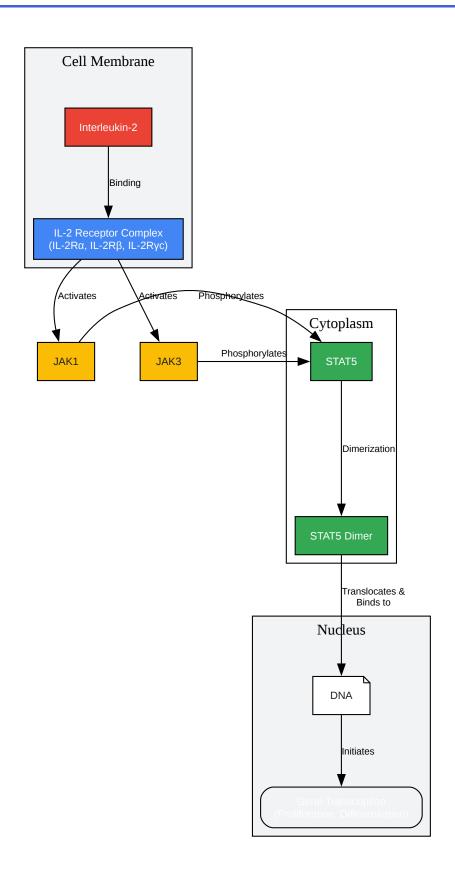
Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis









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References

- 1. peptide.com [peptide.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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